molecular formula C49H87N15O14S B12370169 SA1-III

SA1-III

Cat. No.: B12370169
M. Wt: 1142.4 g/mol
InChI Key: JLWOLIOIHVLSHT-WGYFVXCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SA1-III, also known as KP1, is a decapeptide with the sequence Ac-Met-Gly-Lys-Val-Val-Asn-Pro-Thr-Gln-Lys-NH2. It is derived from the C-terminal portion of serpin A1, a physiological inhibitor of neutrophil elastase. This compound has gained attention for its role in modulating collagen turnover, making it a promising candidate for anti-aging skincare formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SA1-III involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: SA1-III primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not readily participate in oxidation or reduction reactions. it can be modified through substitution reactions to enhance its stability and activity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include DIC, HOBt, and trifluoroacetic acid (TFA) for cleavage from the resin. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed: The primary product formed from the synthesis of this compound is the decapeptide itself. Modifications to the peptide can result in derivatives with enhanced stability or activity, which are also of interest for various applications .

Scientific Research Applications

SA1-III has been extensively studied for its applications in skincare, particularly in anti-aging formulations. It has been shown to modulate collagen turnover, leading to improved skin elasticity and firmness.

In the field of medicine, this compound is being investigated for its potential to treat conditions associated with excessive collagen degradation, such as chronic wounds and certain fibrotic diseases .

Mechanism of Action

SA1-III exerts its effects by inhibiting neutrophil elastase, an enzyme that degrades collagen and other extracellular matrix proteins. By inhibiting this enzyme, this compound helps to maintain collagen levels in the skin, promoting a more youthful appearance. The molecular targets of this compound include neutrophil elastase and other proteolytic enzymes involved in collagen degradation .

Properties

Molecular Formula

C49H87N15O14S

Molecular Weight

1142.4 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pentanediamide

InChI

InChI=1S/C49H87N15O14S/c1-25(2)38(62-47(76)39(26(3)4)61-44(73)30(14-9-11-20-51)57-37(69)24-55-42(71)32(18-22-79-7)56-28(6)66)46(75)60-33(23-36(53)68)49(78)64-21-12-15-34(64)45(74)63-40(27(5)65)48(77)59-31(16-17-35(52)67)43(72)58-29(41(54)70)13-8-10-19-50/h25-27,29-34,38-40,65H,8-24,50-51H2,1-7H3,(H2,52,67)(H2,53,68)(H2,54,70)(H,55,71)(H,56,66)(H,57,69)(H,58,72)(H,59,77)(H,60,75)(H,61,73)(H,62,76)(H,63,74)/t27-,29+,30+,31+,32+,33+,34+,38+,39+,40+/m1/s1

InChI Key

JLWOLIOIHVLSHT-WGYFVXCRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)C)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCSC)NC(=O)C

Origin of Product

United States

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